1-ethyl-5-fluoro-3-iodo-2-methylbenzene
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Overview
Description
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is an aromatic compound with a benzene ring substituted with ethyl, fluoro, iodo, and methyl groups
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the substituents in a stepwise manner. Common synthetic routes include:
Friedel-Crafts Alkylation: Introduction of the ethyl group using ethyl chloride and aluminum chloride as a catalyst.
Halogenation: Introduction of the fluoro and iodo groups using appropriate halogenating agents such as fluorine gas and iodine monochloride.
Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodo position, due to the relatively weak carbon-iodine bond.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate .
Scientific Research Applications
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene depends on its specific application. In chemical reactions, the compound acts as a substrate, undergoing transformations to form new products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene can be compared with other substituted benzene derivatives such as:
1-Ethyl-3-iodo-2-methylbenzene: Lacks the fluoro group, leading to different reactivity and applications.
1-Ethyl-5-fluoro-2-methylbenzene: Lacks the iodo group, affecting its suitability for coupling reactions.
1-Ethyl-5-fluoro-3-methylbenzene:
The presence of the fluoro and iodo groups in this compound makes it unique, offering specific reactivity patterns and applications not seen in its analogs.
Properties
CAS No. |
2710428-02-5 |
---|---|
Molecular Formula |
C9H10FI |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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